molecular formula C24H21N3O4S B2813487 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895431-15-9

4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2813487
CAS RN: 895431-15-9
M. Wt: 447.51
InChI Key: IFEZMZXFNUSJBW-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as DMXAA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. DMXAA is a small molecule that has been shown to exhibit anti-tumor activity in preclinical studies.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on similar benzothiazole derivatives and related compounds demonstrates their utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, studies have shown methodologies for synthesizing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from benzo[b]thiophenyl-hydrazonoesters, indicating the reactivity of such compounds toward various nitrogen nucleophiles (Mohareb et al., 2004). This suggests that 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide could be a precursor in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities.

Biological Activity Exploration

The structural complexity of benzothiazole derivatives lends them to investigations into their biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. For instance, novel benzodifuranyl derivatives, which share a similar heterocyclic core with the compound , have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant potential as pharmacological agents (Abu‐Hashem et al., 2020). This points to the possibility that 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide could be explored for similar pharmacological properties, underscoring its potential value in drug discovery and development.

Molecular Docking and In Vitro Screening

The process of discovering new drugs often involves molecular docking and in vitro screening to assess the interaction of compounds with biological targets. Compounds similar to 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been subjected to in silico molecular docking screenings towards various proteins, revealing moderate to good binding energies, which indicate potential for further development into therapeutic agents (Flefel et al., 2018). This approach could be applied to the compound of interest to predict its binding affinity to various targets and guide the synthesis of derivatives with enhanced activity.

properties

IUPAC Name

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-15(28)17-6-8-18(9-7-17)23(29)27(14-16-5-4-12-25-13-16)24-26-21-19(30-2)10-11-20(31-3)22(21)32-24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZMZXFNUSJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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